5-Phenyl-2,4-pyrrolidinedicarboxylic acid

Antibacterial Sortase A inhibition Antivirulence

5-Phenyl-2,4-pyrrolidinedicarboxylic acid (CAS 117835-08-2) is a chiral pyrrolidine-2,4-dicarboxylic acid derivative bearing a phenyl substituent at the 5-position. With a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol, this compound serves as a conformationally constrained scaffold that simultaneously provides two carboxylic acid handles and a phenyl ring for molecular recognition.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 117835-08-2
Cat. No. B038861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2,4-pyrrolidinedicarboxylic acid
CAS117835-08-2
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1C(C(NC1C(=O)O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H13NO4/c14-11(15)8-6-9(12(16)17)13-10(8)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2,(H,14,15)(H,16,17)
InChIKeyDXOCLPZVMFSSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-2,4-pyrrolidinedicarboxylic acid (CAS 117835-08-2): A Versatile Chiral Building Block for Conformationally Constrained Inhibitor Scaffolds


5-Phenyl-2,4-pyrrolidinedicarboxylic acid (CAS 117835-08-2) is a chiral pyrrolidine-2,4-dicarboxylic acid derivative bearing a phenyl substituent at the 5-position. With a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol, this compound serves as a conformationally constrained scaffold that simultaneously provides two carboxylic acid handles and a phenyl ring for molecular recognition [1]. The compound is primarily employed as a synthetic intermediate for the construction of biologically active molecules, including sortase A inhibitors, thrombin inhibitors, and β-proline oligopeptides, rather than as an end-use active pharmaceutical ingredient [2][3].

Why Generic 5-Substituted Pyrrolidine-2,4-dicarboxylic Acids Cannot Substitute for the 5-Phenyl Derivative in Structure-Driven Applications


Generic substitution among 5-substituted pyrrolidine-2,4-dicarboxylic acids is precluded by the decisive role of the 5-phenyl group in establishing essential non-covalent interactions with biological targets and in dictating conformational preferences of derived oligomers. The phenyl ring engages in Cl–π interactions within the S1 pocket of thrombin, a feature absent in alkyl-substituted analogs such as 5-methyl-2,4-pyrrolidinedicarboxylic acid (MW 173.17) [1]. Furthermore, the bulky phenyl substituent at Cα is indispensable for the emergence of defined Z/E peptide bond isomerism patterns in β-proline oligopeptides—a property that simple alkyl-substituted monomers cannot replicate [2]. Physicochemical differences are equally significant: the 5-phenyl derivative exhibits a higher molecular weight (235.24 vs. 173.17 Da) and markedly different lipophilicity, directly impacting purification, formulation, and biological partitioning behavior relative to the 5-methyl or unsubstituted analogs .

Quantitative Differentiation Evidence for 5-Phenyl-2,4-pyrrolidinedicarboxylic acid as a Privileged Scaffold


Sortase A Inhibitor Scaffold: 5-Phenyl vs. 5-Methyl Proline Derivatives Show Distinct Inhibitory Profiles

Derivatives of 5-phenylpyrrolidine-2,4-dicarboxylic acid bearing a 4-vinylsulfonyl group act as irreversible inhibitors of Staphylococcus aureus sortase SrtA by covalent modification of Cys184. The parent 5-phenyl scaffold enables critical Cl–π and hydrophobic interactions with the enzyme active site that are absent in the 5-methyl analog [1]. Quantitative inhibition data show that 4-vinylsulfonyl-5-phenylprolinates achieve SrtA inhibition with IC50 values of 59.7 µM, whereas the corresponding 5-methylpyrrolidine scaffold has not been reported to yield active SrtA inhibitors in peer-reviewed literature [2][3].

Antibacterial Sortase A inhibition Antivirulence

β-Proline Oligomer Conformational Control: Unique Z/E Isomer Populations Defined by the 5-Phenyl Substituent

β-Proline homooligomers constructed from 5-phenylpyrrolidine-2,4-dicarboxylate monomers adopt well-defined, limited conformational ensembles in solution. NMR analysis of the alternating β-proline tetrapeptide reveals three observable conformers with distinct populations: ZZE (23%), ZEZ (16%), and EZZ (4%) [1]. This constrained conformational space arises specifically from the steric influence of the 5-phenyl group on pyrrolidine ring puckering and β-peptide bond isomerization. In contrast, β-proline oligomers lacking the 5-phenyl substituent exhibit fundamentally different conformational landscapes; the absence of the bulky Cα-phenyl group removes the steric basis for selective Z/E partitioning, resulting in poorly defined conformational ensembles unsuitable for structure-based design [2].

Peptidomimetics β-Peptides Conformational analysis

Thrombin Inhibition via Cl–π Interactions: The 5-Phenyl Group Enables a Unique Binding Mode Unavailable to Alkyl Analogs

Molecular docking studies demonstrate that the 5-phenyl ring of 5-phenylpyrrolidine-2,4-dicarboxylic acid derivatives engages in Cl–π interactions with the S1 pocket of the thrombin active site, a binding mode that is structurally impossible for 5-alkyl-substituted analogs such as 5-methyl-2,4-pyrrolidinedicarboxylic acid [1]. Quantitative in vitro data confirm that derivatives built on the 5-phenylpyrrolidine-2,4-dicarboxylic acid scaffold deactivate thrombin with measured IC50 values. For example, a representative racemic 1-[2-(4-chlorophenylthio)acetyl]-5-phenylpyrrolidine-2,4-dicarboxylic acid derivative inhibits thrombin-induced platelet aggregation in rabbit platelet-rich plasma with an IC50 of 25.3 µM [2]. No analogous thrombin inhibition data have been reported for derivatives of the 5-methyl or unsubstituted pyrrolidine-2,4-dicarboxylic acid scaffolds.

Anticoagulant Thrombin inhibitor Molecular docking

Physicochemical Differentiation: Higher Molecular Weight, Altered pKa, and Density vs. the 5-Methyl Analog

The 5-phenyl substituent confers significant physicochemical differences compared to the closest direct analog, 5-methyl-2,4-pyrrolidinedicarboxylic acid (CAS 117835-09-3). The target compound has a molecular weight of 235.24 Da, a predicted density of 1.356 g/cm³, and a predicted pKa of 1.98, whereas the 5-methyl analog has a molecular weight of 173.17 Da [1]. The 62 Da mass increase and the presence of the aromatic ring substantially alter chromatographic retention, solubility, and partitioning behavior. These differences directly impact purification protocols, formulation strategies, and the biophysical properties of downstream conjugates, making the two scaffolds non-interchangeable in established synthetic and analytical workflows.

Physicochemical properties LogP Solubility

Synthetic Route Specificity: Gla–Aldehyde Condensation Provides Exclusive Access to 5-Substituted-4,4-dicarboxyprolines

5-Phenyl-2,4-pyrrolidinedicarboxylic acid is accessed via a specific synthetic pathway: the quantitative condensation of DL-γ-carboxyglutamic acid (Gla) with benzaldehyde, yielding the racemic diastereoisomers of 5-phenyl-4,4-dicarboxyproline [1]. This reaction proceeds quantitatively at 100 °C and exploits the unique reactivity of the Gla γ-carboxyl group toward aldehydes. The 5-methyl analog is produced via an entirely distinct synthetic route (the corresponding condensation of Gla with acetaldehyde), which may exhibit different reaction kinetics and diastereoselectivity. The specific crystallinity and purification characteristics of the 5-phenyl product may further differentiate it from the 5-methyl product [1]. The availability of a well-characterized, quantitative synthetic route to the 5-phenyl derivative provides procurement reliability for scale-up studies.

Synthetic methodology γ-Carboxyglutamic acid Cycloaddition

Procurement-Driven Application Scenarios for 5-Phenyl-2,4-pyrrolidinedicarboxylic acid


Development of Irreversible Sortase A Inhibitors as Antivirulence Agents

Research groups targeting Gram-positive bacterial virulence can employ 5-phenyl-2,4-pyrrolidinedicarboxylic acid as the core scaffold for synthesizing mechanism-based SrtA inhibitors. As demonstrated by Kudryavtsev et al. (2009), 4-vinylsulfonyl derivatives built on this scaffold achieve irreversible SrtA inhibition with IC50 values as low as 59.7 µM via covalent modification of Cys184 [1]. The 5-phenyl ring is structurally essential for enzyme recognition; the 5-methyl analog lacks the aromatic ring required for productive binding and has no documented SrtA inhibitory activity [1].

Construction of Conformationally Defined β-Proline Foldamers and Nanostructured Materials

The 5-phenylpyrrolidine-2,4-dicarboxylate monomer serves as the exclusive building block for a class of β-proline oligopeptides with predictable and limited conformational ensembles. NMR and computational studies by Mantsyzov et al. (2018) have quantified the populations of ZZE (23%), ZEZ (16%), and EZZ (4%) conformers for the alternating tetrapeptide in solution [2]. This level of conformational definition is uniquely enabled by the steric influence of the 5-phenyl group and cannot be achieved with non-aromatic 5-substituted analogs. Material scientists and peptidomimetic chemists designing foldamers with predetermined architectures should procure this specific monomer.

Structure-Based Design of Oral Thrombin Inhibitors Exploiting Cl–π Interactions

Medicinal chemistry teams pursuing direct thrombin inhibitors for anticoagulant therapy can leverage the 5-phenyl scaffold to access a unique binding mode within the S1 pocket. Kudryavtsev et al. (2011) demonstrated through molecular docking that the 5-phenyl ring engages in Cl–π interactions with thrombin's S1 pocket, and derivatives of 5-phenylpyrrolidine-2,4-dicarboxylic acid deactivate thrombin in vitro with IC50 values in the low micromolar range [3]. BindingDB data confirm thrombin inhibition at IC50 = 25.3 µM for representative derivatives [4]. Non-aromatic 5-substituted analogs cannot support this binding interaction and are unsuitable for thrombin-targeted programs.

Synthesis of Dual NEP/ACE Inhibitors via 5-Phenylproline-Containing Dipeptide Mimetics

The 5-phenyl group of the pyrrolidine ring has been successfully incorporated into mercaptoacyl dipeptide dual inhibitors of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). Fournié-Zaluski et al. (1996) demonstrated that 5-phenylproline-containing compounds achieve potent dual inhibition, with lead compound RB 106 exhibiting Ki values of 0.35 nM (ACE) and 1.6 nM (NEP), and sustained in vivo activity for over 12 hours after oral administration in mice [5]. The 5-phenyl substituent contributes critically to the S1′ and S2′ subsite interactions of both enzymes; simpler 5-alkyl proline analogs do not achieve comparable dual inhibitory potency. Researchers developing cardiovascular agents should prioritize the 5-phenyl scaffold for this pharmacophore.

Quote Request

Request a Quote for 5-Phenyl-2,4-pyrrolidinedicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.